A Technical Guide to Sulfo-Cyanine3 Azide: Spectral Properties and Applications
A Technical Guide to Sulfo-Cyanine3 Azide: Spectral Properties and Applications
For researchers, scientists, and drug development professionals, Sulfo-Cyanine3 (Sulfo-Cy3) azide (B81097) is a versatile and robust fluorescent probe. Its high water solubility, bright fluorescence, and reactivity via click chemistry make it an invaluable tool for labeling and tracking biomolecules in aqueous environments. This guide provides an in-depth overview of its spectral characteristics, experimental protocols for its use, and a visualization of the underlying chemical reactions.
Core Spectral and Physicochemical Properties
Sulfo-Cy3 azide is a water-soluble cyanine (B1664457) dye functionalized with an azide group, enabling its covalent attachment to alkyne-modified molecules through click chemistry.[1][2] Its key characteristics are summarized in the table below, providing a consolidated view of its performance attributes. The sulfonate groups enhance its hydrophilicity, which helps to prevent aggregation and quenching of the fluorescent signal when labeling proteins and other biomolecules in biological buffers.[3][4]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~548 - 555 nm | [1][2][5][6][7] |
| Emission Maximum (λem) | ~563 - 570 nm | [1][2][5][6][7] |
| Extinction Coefficient (ε) | ~151,000 - 162,000 L·mol⁻¹·cm⁻¹ | [3][5][8] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [3][8] |
| Stokes Shift | ~14 nm | [6] |
| Molecular Weight | ~736.94 - 806.97 g/mol (as free acid or potassium salt) | [5][8] |
| Solubility | Water, DMF, DMSO, MeOH | [5][8] |
Experimental Protocols: Labeling Biomolecules with Sulfo-Cy3 Azide
Sulfo-Cy3 azide is primarily used for fluorescently labeling biomolecules through "click chemistry," a group of reactions that are rapid, specific, and high-yielding. The most common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][7] An alternative, copper-free method is the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][7]
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for labeling alkyne-modified proteins or oligonucleotides with Sulfo-Cy3 azide.
Materials:
-
Alkyne-modified protein or oligonucleotide
-
Sulfo-Cy3 azide
-
Anhydrous DMSO or DMF for stock solutions
-
Click chemistry buffer (e.g., phosphate-buffered saline (PBS), triethylammonium (B8662869) acetate)[9]
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Reducing agent (e.g., sodium ascorbate (B8700270), freshly prepared)[9][10]
-
Purification system (e.g., Sephadex G-25 column, dialysis, or HPLC)[9][11]
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve Sulfo-Cy3 azide in anhydrous DMSO to a final concentration of 10 mM.[9][10]
-
Prepare a stock solution of the alkyne-modified biomolecule in an appropriate aqueous buffer.
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 50 mM in water).[9][10]
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the click chemistry buffer.
-
Add the Sulfo-Cy3 azide stock solution. The molar ratio of dye to biomolecule may need to be optimized, with a 10:1 ratio being a common starting point.[10][11]
-
It is recommended to degas the mixture to remove oxygen, which can interfere with the reaction.[9][10]
-
Initiate the reaction by adding the copper(II) sulfate and then the sodium ascorbate solution. The ascorbate will reduce Cu(II) to the catalytic Cu(I) species.
-
Gently mix the reaction and incubate at room temperature for 1-16 hours, protected from light.[10]
-
-
Purification of the Conjugate:
-
Following incubation, purify the labeled biomolecule from excess dye and reaction components.
-
For proteins, a Sephadex G-25 size-exclusion column is a common method.[11]
-
For oligonucleotides, precipitation with acetone (B3395972) followed by HPLC purification can be effective.[9]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3).[11]
-
Reaction Workflows
The following diagrams illustrate the chemical logic behind the primary methods for using Sulfo-Cy3 azide.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfo-Cy3 Azide, 1801695-56-6 | BroadPharm [broadpharm.com]
- 3. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 4. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 5. Sulfo-Cy3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sulfo-Cyanine 3 azide (A270274) | Antibodies.com [antibodies.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. docs.aatbio.com [docs.aatbio.com]
